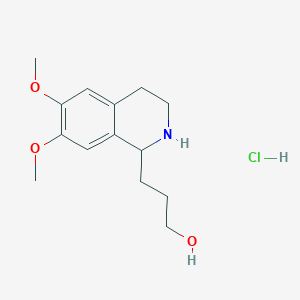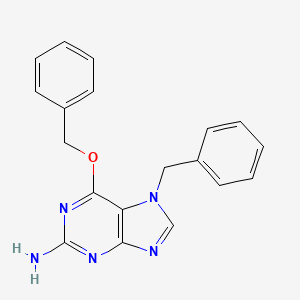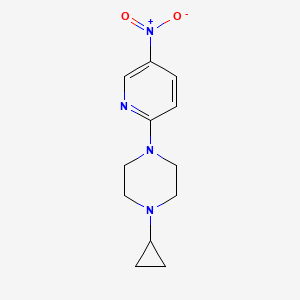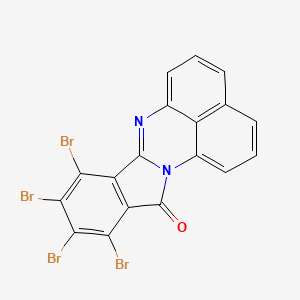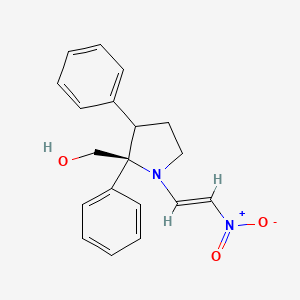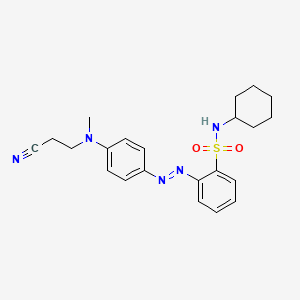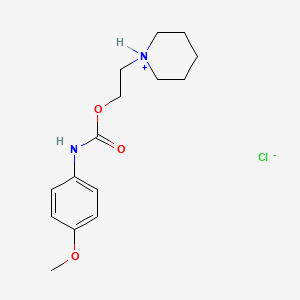![molecular formula C18H31ClN2O2 B13755513 [1-(4-Aminobenzoyl)oxy-2-methylpropan-2-yl]-heptan-2-ylazanium chloride CAS No. 73728-38-8](/img/structure/B13755513.png)
[1-(4-Aminobenzoyl)oxy-2-methylpropan-2-yl]-heptan-2-ylazanium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1-(4-Aminobenzoyl)oxy-2-methylpropan-2-yl]-heptan-2-ylazanium chloride: is a synthetic organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes an aminobenzoyl group, a methylpropan-2-yl group, and a heptan-2-ylazanium chloride moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [1-(4-Aminobenzoyl)oxy-2-methylpropan-2-yl]-heptan-2-ylazanium chloride typically involves multiple steps, including the formation of the aminobenzoyl group and the subsequent attachment of the methylpropan-2-yl and heptan-2-ylazanium chloride groups. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the compound meets industry standards.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically involving the aminobenzoyl group.
Reduction: Reduction reactions may target the azanium chloride moiety.
Substitution: Substitution reactions can occur at various positions on the molecule, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenating agents, nucleophiles, and electrophiles can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction could produce amines or alcohols.
Applications De Recherche Scientifique
Chemistry: : The compound can be used as a building block in organic synthesis, enabling the creation of more complex molecules. Biology : It may serve as a probe or ligand in biochemical assays to study enzyme interactions or receptor binding. Medicine Industry : The compound might be used in the production of specialty chemicals, polymers, or as an intermediate in the synthesis of other valuable compounds.
Mécanisme D'action
The mechanism by which [1-(4-Aminobenzoyl)oxy-2-methylpropan-2-yl]-heptan-2-ylazanium chloride exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other biomolecules, leading to changes in cellular pathways and physiological responses. The exact pathways and molecular targets would depend on the specific application and context in which the compound is used.
Propriétés
Numéro CAS |
73728-38-8 |
|---|---|
Formule moléculaire |
C18H31ClN2O2 |
Poids moléculaire |
342.9 g/mol |
Nom IUPAC |
[2-(heptan-2-ylamino)-2-methylpropyl] 4-aminobenzoate;hydrochloride |
InChI |
InChI=1S/C18H30N2O2.ClH/c1-5-6-7-8-14(2)20-18(3,4)13-22-17(21)15-9-11-16(19)12-10-15;/h9-12,14,20H,5-8,13,19H2,1-4H3;1H |
Clé InChI |
QMAKKLKJKVUIPW-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC(C)NC(C)(C)COC(=O)C1=CC=C(C=C1)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


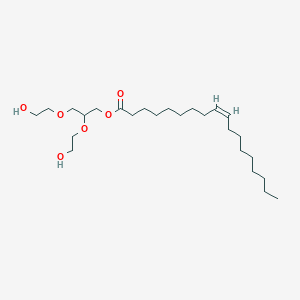

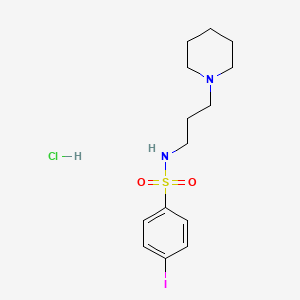
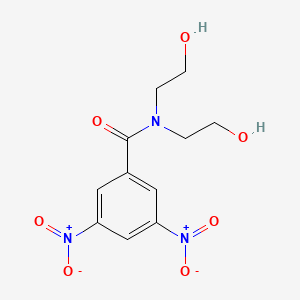
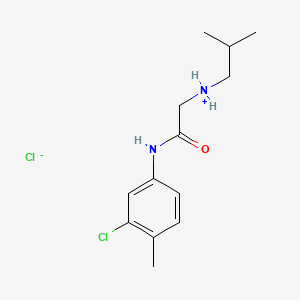
![Pyrrolo[1,2-A]quinoxalin-4-amine](/img/structure/B13755454.png)
